2,2-Dichlorocyclopropan-1-amine;hydrochloride
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Overview
Description
2,2-Dichlorocyclopropan-1-amine;hydrochloride is a chemical compound with the molecular formula C3H6Cl2N.HCl. It is a derivative of cyclopropane, where two hydrogen atoms are replaced by chlorine atoms, and an amine group is attached to the cyclopropane ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichlorocyclopropan-1-amine;hydrochloride typically involves the reaction of cyclopropane with chlorine gas in the presence of a catalyst to form 2,2-dichlorocyclopropane. This intermediate is then reacted with ammonia to introduce the amine group, forming 2,2-dichlorocyclopropan-1-amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction parameters is crucial in industrial settings to achieve cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichlorocyclopropan-1-amine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropan-1-amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or other strong bases, and the reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include various substituted cyclopropane derivatives depending on the nucleophile used.
Oxidation Reactions: Oxidation products may include cyclopropanone derivatives or other oxidized forms.
Reduction Reactions: Reduction typically yields cyclopropan-1-amine or its derivatives.
Scientific Research Applications
2,2-Dichlorocyclopropan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichlorocyclopropan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function . The exact pathways and molecular targets are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorocyclopropane: Similar in structure but with chlorine atoms on different carbon atoms.
Cyclopropanamine: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
2,2-Dichlorocyclopropane: Similar but without the amine group, affecting its reactivity and applications.
Uniqueness
2,2-Dichlorocyclopropan-1-amine;hydrochloride is unique due to the presence of both chlorine atoms and an amine group on the cyclopropane ring. This combination imparts distinct chemical properties, making it useful in specific synthetic and research applications .
Properties
CAS No. |
105614-65-1 |
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Molecular Formula |
C3H6Cl3N |
Molecular Weight |
162.44 g/mol |
IUPAC Name |
2,2-dichlorocyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C3H5Cl2N.ClH/c4-3(5)1-2(3)6;/h2H,1,6H2;1H |
InChI Key |
SUYBZZRXNMWRIY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)N.Cl |
Origin of Product |
United States |
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